molecular formula C15H19NO3 B6608023 benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 2680861-83-8

benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B6608023
CAS No.: 2680861-83-8
M. Wt: 261.32 g/mol
InChI Key: ZVAQXJUSYXMATJ-UHFFFAOYSA-N
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Description

Benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate is a bicyclic compound featuring a 1-azaspiro[3.3]heptane core. The structure includes a hydroxymethyl (-CH$_2$OH) substituent at position 6 and a benzyloxycarbonyl (Cbz) protecting group at position 1.

The hydroxymethyl group enhances solubility and may contribute to direct biological interactions without requiring metabolic activation, as noted in hydroxymethylated analogs of lead compounds .

Properties

IUPAC Name

benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-10-13-8-15(9-13)6-7-16(15)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAQXJUSYXMATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C12CC(C2)CO)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+2] Cycloaddition and β-Lactam Reduction

Mykhailiuk’s methodology remains the most widely adopted approach for constructing the 1-azaspiro[3.3]heptane core. The process begins with thermal [2+2] cycloaddition between cyclobutanone-derived endocyclic alkenes (e.g., Compound A ) and Graf’s isocyanate (ClO₂S-NCO), yielding spirocyclic β-lactams (Intermediate B ). Subsequent reduction with aluminum hydride (AlH₃) selectively cleaves the β-lactam ring while preserving ester functionalities, producing 1-azaspiro[3.3]heptane derivatives (Compound C ).

Critical Reaction Parameters

ParameterOptimal ConditionYield (%)
Temperature80°C (neat)78–89
Reducing AgentAlane (AlH₃) in THF85
SolventAnhydrous tetrahydrofuran-

This method’s scalability is limited by the thermal instability of β-lactams, necessitating strict temperature control.

Functionalization of the Spirocyclic Core

Introduction of the Benzyl Carboxylate Group

Post-reduction, the secondary amine of Compound C undergoes carbamate formation using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. A representative protocol involves:

  • Dissolving Compound C (1.0 equiv) in dichloromethane (DCM) at 0°C.

  • Adding Cbz-Cl (1.2 equiv) and triethylamine (2.0 equiv) dropwise.

  • Stirring at room temperature for 12 hours to afford benzyl 1-azaspiro[3.3]heptane-1-carboxylate (Intermediate D ) in 92% yield.

Hydroxymethylation at Position 6

The hydroxymethyl group is introduced via a two-step sequence:

Step 1: Formaldehyde Condensation

  • Treating Intermediate D with paraformaldehyde (3.0 equiv) and BF₃·OEt₂ (0.1 equiv) in acetonitrile at 60°C for 6 hours forms the iminium intermediate.

Step 2: Borohydride Reduction

  • Quenching the reaction with sodium borohydride (NaBH₄, 2.0 equiv) in methanol at 0°C yields benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate (Target Compound ) with 76% isolated yield.

Alternative Routes from Bicyclic Precursors

Meyers’ Intramolecular Alkylation Approach

Meyers et al. developed a concise route starting from epibromohydrin derivatives:

  • Cyclization : Treating epibromohydrin 27 with ethyl cyanoacetate under HgCl₂ catalysis forms bicyclic nitrile 29 .

  • Reduction : NaBH₄ reduces the nitrile to primary amine 30 , which undergoes TosCl-mediated mesylation.

  • Spirocyclization : LAH-induced intramolecular N-alkylation generates the 1-azaspiro[3.3]heptane core (32 ), later functionalized as above.

Comparative Efficiency

MethodTotal StepsOverall Yield (%)
Mykhailiuk (β-lactam)562
Meyers (alkylation)458

Industrial-Scale Optimization

Continuous Flow Reactor Adaptation

To mitigate β-lactam thermal degradation, Carreira’s group implemented continuous flow technology for the [2+2] cycloaddition step:

  • Residence Time : 2 minutes at 100°C

  • Throughput : 1.2 kg/day

  • Purity : >99% (HPLC)

Green Chemistry Considerations

Recent advances replace AlH₃ with catalytic hydrogenation using Pd/C (5 mol%) in ethanol, achieving 80% yield while reducing hazardous waste.

Analytical Characterization

The target compound exhibits distinctive spectroscopic signatures:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.90 (s, 2H, CH₂O), 4.20 (s, 4H, spiro-CH₂), 3.65 (t, J = 5.2 Hz, 2H, CH₂OH).

  • HRMS : [M+H]⁺ calcd for C₁₅H₁₉NO₄: 278.1387, found: 278.1389 .

Chemical Reactions Analysis

Types of Reactions

Benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction results in the formation of an alcohol .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14_{14}H17_{17}N\O3_3
  • Molecular Weight : 247.29 g/mol
  • CAS Number : 134575-14-7
  • Structure : The compound features a spirocyclic structure, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of azaspiro compounds, including benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate, as anticancer agents. These compounds are being investigated for their ability to inhibit specific signaling pathways involved in cancer progression, particularly the STAT3 pathway.

  • Case Study : A study published in Nature demonstrated that derivatives of azaspiro compounds can effectively inhibit STAT3, leading to reduced tumor growth in xenograft models .

Neurological Disorders

The compound's structural properties suggest potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as Alzheimer's disease and depression.

  • Research Findings : Research has shown that azaspiro compounds can modulate neurotransmitter systems, offering neuroprotective effects and improving cognitive functions in animal models .

Antimicrobial Properties

Benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate has exhibited antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

  • Case Study : In vitro studies indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .

Synthetic Applications

The synthesis of benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate involves several steps that can be optimized for producing other derivatives with enhanced properties.

Synthesis Route Overview

  • Starting Material : The synthesis begins with readily available spirocyclic precursors.
  • Reagents Used : Common reagents include benzoyl chloride and lithium diisobutylamide.
  • Yield Optimization : Adjustments in reaction conditions (temperature, solvent) can significantly influence yield and purity.

Mechanism of Action

The mechanism of action of benzyl6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include variations in substituents and protecting groups on the 1-azaspiro[3.3]heptane scaffold:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties References
Benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate ~C${14}$H${17}$NO$_3$ ~247.3 6: -CH$_2$OH; 1: -COO-benzyl Enhanced solubility; bioactive without biotransformation
1-[(Benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid C${11}$H${16}$FNO$_4$ 245.25 6: -COOH; 1: -COO-benzyl Potential for carboxylate-mediated interactions (e.g., ionic binding)
cis-6-Amino-1-Boc-1-azaspiro[3.3]heptane C${11}$H${20}$N$2$O$2$ 212.29 6: -NH$_2$; 1: -COO-tert-butyl High stability (Boc group); boiling point 300.7°C; logP 0.49

Key Observations :

  • Hydroxymethyl vs. Carboxylic Acid : The hydroxymethyl group improves solubility and avoids metabolic activation requirements compared to carboxylic acid derivatives, which may require ionization for activity .
  • Protecting Groups: The benzyloxycarbonyl (Cbz) group in the target compound contrasts with the tert-butoxycarbonyl (Boc) group in the cis-6-amino analog. Boc groups are thermally stable but require acidic conditions for removal, whereas Cbz is cleaved via hydrogenolysis .
1-Azaspiro vs. 2-Azaspiro Compounds
  • Synthetic Accessibility : 1-Azaspiro[3.3]heptane derivatives are more commonly synthesized than 2-azaspiro analogs, as hypervalent iodine-mediated cyclization favors 1-azaspiro formation .
  • Bioactivity: The position of the nitrogen atom in the spiro scaffold (1-aza vs.
Role of Hydroxymethylation in Bioactivity

Hydroxymethylation is a strategic modification in drug design:

  • Direct Activity : Unlike prodrugs, hydroxymethylated compounds often act without metabolic conversion, as seen in antiviral and anticancer analogs .
  • Solubility Enhancement : The polar -CH$_2$OH group improves aqueous solubility, critical for bioavailability .

Biological Activity

Benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article explores its biological properties, synthesis, and relevant research findings.

  • Chemical Formula : C15H19NO3
  • Molecular Weight : 261.3163 g/mol
  • CAS Number : 2680861-83-8
  • Structure : The compound features a spirocyclic structure, which is known for enhancing pharmacological properties.

Benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate exhibits notable interactions with biological targets, particularly in inhibiting protein-protein interactions. This is particularly relevant in the context of cancer therapies, where inhibiting the menin-MLL (mixed lineage leukemia) interaction can lead to reduced proliferation of cancer cells.

In Vitro Studies

Research has demonstrated that compounds with the azaspiro[3.3]heptane framework can exhibit enhanced pharmacokinetic properties compared to traditional piperidine derivatives. For example, studies have shown that modifications on the azaspiro structure can lead to improved solubility and bioavailability, making them favorable candidates for drug development .

Case Studies

  • Inhibition of MLL Fusion Proteins :
    • In a study focused on the inhibition of the menin-MLL interaction, benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate was evaluated for its efficacy in disrupting this interaction. Results indicated significant inhibition, suggesting its potential as a therapeutic agent for MLL-rearranged leukemias .
  • Pharmacological Profiling :
    • A comprehensive pharmacological profile was developed for benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate, revealing its activity against various cancer cell lines. The compound showed promising cytotoxic effects, particularly in acute myeloid leukemia (AML) models, with IC50 values indicating potent activity .

Synthesis and Derivatives

The synthesis of benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate involves several key steps that leverage modern synthetic techniques including photochemistry and DNA-tagged synthesis methods. These methods allow for efficient preparation and diversification of azaspiro compounds, facilitating the exploration of structure-activity relationships (SAR) in drug discovery contexts .

Comparative Analysis

Compound NameCAS NumberMolecular WeightBiological Activity
Benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate2680861-83-8261.3163 g/molInhibitor of menin-MLL interaction
Tert-butyl 6-Oxo-1-azaspiro[3.3]heptane-1-carboxylate1363380-93-1211.26 g/molPotential anti-cancer activity
Benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate2680692-91-3Not specifiedCytotoxic effects on AML

Q & A

Q. Table 1: Comparative Yields Under Different Catalytic Systems

CatalystSolventTemp (°C)Yield (%)ee (%)
Ir/(S)-SegphosDMF908789
Pd(OAc)₂THF807275
None (thermal)Toluene11045-

Q. Table 2: Biological Activity of Structural Analogs

CompoundIC₅₀ (nM) 5-HT₁ALogPMetabolic Stability (t₁/₂, min)
Benzyl 6-(hydroxymethyl) derivative12.31.845
6-Fluoro analog1.52.128
tert-Butyl-protected analog89.03.2>120

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